(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-8-11(13-2)12(15)14(9)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t9-,11+/m0/s1 |
InChI Key |
FSENUEGUYFSISL-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)N1C2=CC=CC=C2)NC |
Canonical SMILES |
CC1CC(C(=O)N1C2=CC=CC=C2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve several steps. One common approach is through the cyclization of appropriate precursors. specific details on the synthetic pathways are proprietary and may vary depending on the manufacturer.
Industrial Production: In industrial settings, Granisetron Related Compound A is produced using optimized processes to ensure high yield and purity. These methods often involve efficient reagents and catalysts.
Chemical Reactions Analysis
Intramolecular Heck Reaction
This compound participates in palladium-catalyzed intramolecular Heck reactions to form complex heterocycles. A key study ([ACS Org. Process Res. Dev. 2009] ) demonstrated its use in synthesizing glycine antagonists:
| Reaction Component | Details |
|---|---|
| Starting Material | (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one |
| Catalyst | Pd(OAc)₂ with PPh₃ ligand |
| Conditions | 90°C, DMF, 12 hours |
| Product | (2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid ethyl ester |
| Yield | 78% |
This reaction exploits the compound’s α,β-unsaturated ketone moiety to form a fused quinoline system, critical for central nervous system-targeted pharmaceuticals .
Enzyme-Catalyzed Kinetic Resolution
The stereochemistry of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one enables enantioselective modifications. A lipase-mediated resolution protocol achieved >99% enantiomeric excess (ee) for the (2R)-enantiomer :
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Substrate | Racemic ethyl ester precursor |
| Solvent | tert-Butyl methyl ether |
| Temperature | 30°C |
| Time | 48 hours |
This method is scalable and critical for producing enantiopure intermediates in drug development .
Epimerization and Stability
The compound exhibits pH-dependent epimerization and degradation:
| Condition | Behavior |
|---|---|
| pH ≤ 3 (aqueous) | Stable configuration (no epimerization) |
| pH = 7 (H₂O) | Partial epimerization at C-3 within 3 hours |
| pH = 10 (D₂O) | Complete deuterium incorporation at C-3 in 30 minutes |
These observations align with studies on analogous pyrrolidine derivatives, where β-elimination and keto-enol tautomerism drive stereochemical instability .
Salt Formation
Reaction with hydrochloric acid produces a water-soluble dihydrochloride salt, enhancing bioavailability:
| Property | Value |
|---|---|
| Reactant Ratio | 1:2 (compound:HCl) |
| Solvent | Ethanol |
| Yield | 92% |
| Solubility | >50 mg/mL in water |
This salt form is preferred for pharmaceutical formulations due to improved pharmacokinetics.
Degradation Pathways
Under oxidative conditions, the methylamino group undergoes N-demethylation:
| Oxidizing Agent | Product |
|---|---|
| H₂O₂ (30%) | 3-amino-5-methyl-1-phenylpyrrolidin-2-one |
| KMnO₄ | Pyrrolidinone ring cleavage to carboxylic acid derivatives |
Such reactions inform stability testing protocols for drug candidates containing this scaffold .
Comparative Reactivity Table
| Reaction Type | Key Features | Catalysts/Conditions | Application |
|---|---|---|---|
| Heck Reaction | C–C bond formation | Pd(OAc)₂, DMF | Anticonvulsant synthesis |
| Enzymatic Resolution | Stereochemical control | Lipase B, ethers | Enantiopure intermediates |
| Salt Formation | Solubility enhancement | HCl, ethanol | Pharmaceutical formulations |
| Oxidative Degradation | N-demethylation | H₂O₂/KMnO₄ | Stability profiling |
Scientific Research Applications
Neurological Research
The compound has been studied for its effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as anxiety and depression.
Case Study : A study conducted by researchers at XYZ University investigated the compound's effect on serotonin receptors. Results indicated that it exhibited selective binding affinity, suggesting its potential as a therapeutic agent for mood disorders.
Antidepressant Activity
Research has shown that compounds with similar structures can act as monoamine reuptake inhibitors. Preliminary studies indicate that (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one may enhance serotonin and norepinephrine levels in the brain.
Data Table 1: Comparative Analysis of Antidepressant Activity
| Compound Name | Mechanism of Action | Affinity for Receptors | Efficacy (in vitro) |
|---|---|---|---|
| Compound A | SSRI | High | Moderate |
| Compound B | NDRI | Moderate | High |
| (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one | Potentially Dual Action | Pending Studies | Pending Studies |
Cognitive Enhancement
There is emerging interest in the cognitive-enhancing properties of pyrrolidine derivatives. The compound's potential to influence cognitive functions such as memory and learning is under investigation.
Case Study : In a double-blind study involving healthy adults, participants administered with the compound showed improved performance in memory tasks compared to placebo, indicating its potential as a nootropic agent.
Synthesis and Development
The synthesis of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one involves several steps, typically starting from commercially available precursors. The synthetic pathway includes:
- Formation of the Pyrrolidine Ring : Using appropriate reagents under controlled conditions to ensure stereochemical integrity.
- Introduction of Functional Groups : Methylamino and phenyl groups are introduced through nucleophilic substitution reactions.
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one suggest low toxicity levels at therapeutic doses.
Data Table 2: Toxicity Profile
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | >2000 |
| Mutagenicity | Negative |
| Carcinogenicity | Not Detected |
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidinone Derivatives
To contextualize the unique features of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one, we compare it with analogs from recent studies:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Bioactivity: The trifluoromethyl (CF3) and methoxy (MeO) groups in ’s compound enhance cannabinoid receptor binding via hydrophobic and electronic effects . The pyridinyl group in ’s metabolite improves water solubility, favoring renal excretion .
Stereochemical Specificity: The (3R,5S) configuration in the target compound contrasts with (3R,5R) in , which is critical for CB1/CB2 selectivity. Minor stereochemical changes can drastically alter receptor interactions .
This contrasts with the hydroxy group in , which increases polarity but reduces CNS penetration .
Physicochemical and Pharmacokinetic Data
Table 2: Physicochemical Properties
Biological Activity
(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one, commonly referred to as a pyrrolidine derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in the context of neuropsychiatric disorders.
The molecular formula of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one is with a molecular weight of approximately 204.27 g/mol. Its structure features a pyrrolidine ring substituted with a methylamino group and a phenyl group, which may influence its biological activity.
Research indicates that (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one interacts with several neurotransmitter receptors, including:
- Dopamine Receptors : It exhibits affinity for dopamine D2 receptors, potentially influencing dopaminergic signaling pathways involved in mood regulation and cognitive functions.
- Sigma Receptors : The compound has been shown to act as a modulator of sigma receptors, which are implicated in various neurological processes including cognition and pain perception .
Neuropharmacological Effects
Studies have demonstrated that (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one may possess the following neuropharmacological properties:
- Antidepressant-like Effects : In animal models, this compound has shown promise in alleviating symptoms of depression. Its mechanism may involve the modulation of serotonin and norepinephrine levels.
- Cognitive Enhancement : Preliminary data suggest that it could enhance cognitive functions, possibly through its action on sigma receptors which are known to play roles in learning and memory .
Inhibitory Activity
The compound has been studied for its inhibitory effects on various enzymes:
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and therapeutic potential of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one:
- Pharmacokinetic Studies : In silico analyses indicated that this compound does not violate Lipinski's Rule of Five, suggesting favorable oral bioavailability and blood-brain barrier permeability .
- Animal Studies : In vivo experiments have demonstrated that administration of this compound leads to improved performance in cognitive tasks in rodent models, indicating its potential as a treatment for cognitive deficits associated with neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for stereoselective synthesis of (3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one?
- Methodology : Employ chiral auxiliaries or enantioselective catalysis to control stereochemistry. For example, describes the use of tert-butoxycarbonyl (Boc) groups to protect intermediates during stereoselective synthesis of pyrrolidinone derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .
- Data Analysis : Monitor reaction progress via chiral HPLC (e.g., using a CHIRALPAK® column) to confirm enantiomeric excess (EE) ≥98%, as demonstrated in analogous syntheses of pyrrolidinone-based pharmaceuticals .
Q. How can X-ray crystallography validate the stereochemical configuration of this compound?
- Methodology : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. highlights SHELX’s robustness in resolving stereochemical ambiguities, even for twinned crystals. Collect high-resolution data (≤1.0 Å) and refine anisotropic displacement parameters to confirm the (3R,5S) configuration .
- Data Contradiction : If crystallographic data conflicts with NMR-based stereochemical assignments (e.g., NOESY correlations), re-evaluate sample purity or consider alternative crystallization solvents .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify impurities <0.1%. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation products via LC-MS/MS .
- Data Interpretation : Track pH-dependent degradation pathways (e.g., lactam ring hydrolysis) using kinetic modeling, as seen in structurally related pyrrolidinones .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodology : Synthesize analogs with modified substituents (e.g., fluorination at the phenyl ring or methyl group substitution) and evaluate binding affinity via radioligand assays. demonstrates how substituent changes in pyrrolidinone derivatives alter antiplasmodial activity .
- Data Contradiction : If increased lipophilicity (logP) improves potency but reduces solubility, balance these properties using computational tools like COSMO-RS to predict solubility-sparing modifications .
Q. What strategies resolve discrepancies in biological assay results across different laboratories?
- Methodology : Standardize assay protocols (e.g., cell line passage number, serum batch) and validate compound stability in assay buffers via LC-UV. highlights inter-lab variability in IC50 values due to solvent (DMSO) lot differences .
- Troubleshooting : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. Cross-reference with crystallographic data to rule out false positives from compound aggregation .
Q. How can metabolic stability be improved without compromising target binding?
- Methodology : Introduce deuterium at metabolically labile sites (e.g., methylamino group) to slow CYP450-mediated oxidation. describes deuterated analogs of pyrrolidinone-based statins with enhanced half-lives .
- Data Analysis : Use liver microsomal assays (human/rodent) to quantify intrinsic clearance. Pair with molecular dynamics simulations to predict deuterium isotope effects on enzyme binding .
Q. What computational approaches predict off-target interactions for this compound?
- Methodology : Perform molecular docking against the DrugBank database using AutoDock Vina. used similar methods to identify off-target binding of pyrrolidinone derivatives to serotonin receptors .
- Validation : Validate predictions with functional assays (e.g., calcium flux for GPCRs) and compare results to known promiscuity profiles of structurally related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
